N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-13-8-4-7-12(17-13)14(18)16-9-10-20(19)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSVFZMRLLCGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCNC(=O)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyridine-2-carboxylic Acid
6-Chloropyridine-2-carboxylic acid is synthesized via directed ortho-metallation or halogenation of pyridine-2-carboxylic acid. A common approach involves:
- Step 1 : Nitration of pyridine-2-carboxylic acid to introduce a nitro group at the 6-position.
- Step 2 : Reduction of the nitro group to an amine, followed by Sandmeyer reaction to replace the amine with chlorine.
Reaction Conditions :
Activation of the Carboxylic Acid
The carboxylic acid is converted to an acid chloride or mixed anhydride for amide coupling:
- Acid Chloride : React with thionyl chloride (SOCl₂) at reflux for 2 hours (quantitative yield).
- Mixed Anhydride : Use ethyl chloroformate in the presence of triethylamine.
Synthesis of 2-(Benzenesulfinyl)ethylamine
Preparation of 2-(Benzenesulfanyl)ethylamine
The sulfide precursor is synthesized via nucleophilic substitution:
Oxidation to Sulfoxide
The sulfide is oxidized to the sulfinyl group using:
- mCPBA (meta-chloroperbenzoic acid) : CH₂Cl₂, 0°C to room temperature, 2 hours (yield: 90–95%).
- H₂O₂/Na₂WO₄ : Ethanol/water, 50°C, 4 hours (yield: 85–90%).
Critical Note : Over-oxidation to sulfone must be controlled by stoichiometric monitoring.
Amide Bond Formation
Coupling via Acid Chloride
Carbodiimide-Mediated Coupling
- Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
- Conditions : DMF, 24 hours, room temperature.
- Yield : 65–70%.
Alternative Routes and Optimization
One-Pot Sequential Synthesis
A patent method for analogous sulfonamides describes a one-pot approach:
Solid-Phase Synthesis
A resin-bound strategy (reported for related pyridinecarboxamides) immobilizes the carboxylic acid, enabling iterative coupling and oxidation. This method offers high purity (>95%) but lower overall yield (50–55%).
Analytical Data and Characterization
Spectroscopic Confirmation
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid Chloride Coupling | 70–75 | 98 | High reproducibility |
| EDCl/HOBt | 65–70 | 95 | Mild conditions |
| One-Pot Sequential | 60–65 | 90 | Reduced steps |
| Solid-Phase | 50–55 | >95 | High purity, automated synthesis |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, where the benzenesulfinyl group is reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), acetonitrile, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Amine or thiol nucleophiles, dimethylformamide (DMF), elevated temperature.
Major Products Formed
Oxidation: Formation of N-[2-(Benzenesulfonyl)ethyl]-6-chloropyridine-2-carboxamide.
Reduction: Formation of N-[2-(Benzenesulfanyl)ethyl]-6-chloropyridine-2-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide involves its interaction with specific molecular targets. The benzenesulfinyl group can form hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting their activity. The chloropyridine ring may also contribute to binding affinity and specificity towards certain biological targets. These interactions can modulate biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s unique features are best understood by comparing it to similar molecules:
Table 1: Key Structural Comparisons
Key Observations:
- Pyridine Core vs. Imidazole : The target compound’s pyridine ring (vs. imidazole in Fenticonazole Impurity B) may confer distinct electronic properties, affecting binding interactions in biological systems.
- Substituent Effects: The 6-chloro group in pyridine analogs () is associated with insecticidal activity, likely due to enhanced electrophilicity and stability. Benzenesulfinyl groups () may improve solubility or metabolic stability compared to hydrophobic fluorinated groups (e.g., heptafluoroisopropyl in ).
Research Findings and Implications
- Structural Optimization : Substituting the pyridine carboxamide’s aryl group (e.g., benzenesulfinyl vs. heptafluoroisopropyl) allows tuning of bioactivity and physicochemical properties.
- Unanswered Questions : The target compound’s efficacy in biological systems remains unverified. Further studies could compare its insecticidal potency to analogs or assess its stability in pharmaceutical formulations.
Biological Activity
N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in cancer treatment. This article provides a detailed overview of its biological mechanisms, research findings, and potential therapeutic applications.
Target Enzyme: Carbonic Anhydrase IX (CA IX)
The primary target of this compound is carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in tumor metabolism. The compound inhibits CA IX, leading to altered pH levels within tumor cells, which can inhibit their growth and proliferation.
Biochemical Pathways
The inhibition of CA IX affects the metabolic pathways of tumor cells, which typically rely on anaerobic glycolysis. By disrupting this process, the compound can induce anti-proliferative effects on various cancer cell lines.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits potent anti-cancer activity against several human cancer cell lines. For example, it has shown significant cytotoxic effects on MDA-MB-231 breast cancer cells, with apoptosis induction evidenced by increased annexin V-FITC positivity .
Comparative Analysis with Similar Compounds
A comparison with related compounds reveals that variations in functional groups significantly impact biological activity:
| Compound Name | Target Enzyme | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | CA IX | Not specified | Induces apoptosis in cancer cells |
| N-[2-(Benzenesulfonyl)ethyl]-6-chloropyridine-2-carboxamide | CA IX | 10.93–25.06 | Significant apoptosis induction |
| N-[2-(Benzenesulfanyl)ethyl]-6-chloropyridine-2-carboxamide | CA II | 1.55–3.92 | Moderate anti-cancer activity |
This table illustrates how modifications to the sulfinyl group can alter the compound's efficacy against specific targets.
Case Studies
-
Breast Cancer Treatment
In a study focusing on MDA-MB-231 cells, treatment with this compound resulted in a 22-fold increase in apoptotic cells compared to controls. This indicates a strong potential for this compound in therapeutic applications against aggressive breast cancer types . -
Antimicrobial Activity
Beyond its anticancer properties, this compound has also been evaluated for antimicrobial effects. The inhibition of carbonic anhydrases in bacteria suggests that it may interfere with bacterial growth and pathogenicity, presenting another avenue for research and application .
Q & A
Basic Question: What are the recommended synthetic routes for N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. A validated method involves reacting 6-chloropyridine-2-carbonyl chloride with 2-(benzenesulfinyl)ethylamine in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C. The reaction is typically stirred for 12–24 hours, followed by purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) . Optimization includes controlling stoichiometry (1:1.2 molar ratio of carbonyl chloride to amine) and monitoring pH to prevent sulfoxide decomposition. Yield improvements (up to 75%) are achieved by using Hünig’s base (DIPEA) as a proton scavenger .
Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm the sulfinyl group (δ 2.8–3.2 ppm for CH2-SO-) and pyridine ring protons (δ 7.5–8.5 ppm). Aromatic protons from the benzenesulfinyl moiety appear as multiplet signals between δ 7.2–7.8 ppm .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% formic acid) resolve impurities. Expected m/z: 351.8 [M+H]+ .
- XRD : For crystalline samples, confirms spatial arrangement of the sulfinyl group and pyridine-carboxamide linkage .
Advanced Question: How does the sulfinyl group influence the compound’s reactivity and stability under varying experimental conditions?
Answer:
The sulfinyl moiety introduces chirality and polarizability, affecting solubility in polar solvents (e.g., DMSO, methanol). Stability studies show decomposition above 150°C, forming benzenesulfinic acid and ethylene derivatives. In aqueous media (pH < 3), protonation of the sulfinyl oxygen accelerates hydrolysis. Stabilization strategies include storage at –20°C under argon and avoiding prolonged exposure to UV light . Reactivity with nucleophiles (e.g., thiols) is mitigated by using chelating agents (e.g., EDTA) in buffer systems .
Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in IC50 values (e.g., enzyme inhibition assays) often arise from assay conditions. Key steps include:
- Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase assays).
- SAR Analysis : Compare analogs (e.g., replacing benzenesulfinyl with methylsulfonyl) to isolate electronic effects. For example, sulfinyl derivatives show 3-fold higher affinity for ATP-binding pockets due to hydrogen bonding .
- Data Normalization : Correct for batch-to-batch variability in compound purity via LC-MS quantification .
Advanced Question: How can computational methods guide the design of derivatives with enhanced target selectivity?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The sulfinyl group’s oxygen forms hydrogen bonds with Lys45 in MAPK14, while the 6-chloro-pyridine moiety occupies hydrophobic pockets .
- DFT Calculations : Predict redox stability by analyzing sulfinyl group’s electron-withdrawing effects (LUMO energies: –1.8 eV).
- MD Simulations : Assess conformational flexibility of the ethyl linker; derivatives with rigid spacers (e.g., propargyl) show improved binding kinetics .
Advanced Question: What experimental designs mitigate challenges in scaling up synthesis for in vivo studies?
Answer:
- Flow Chemistry : Continuous-flow reactors reduce exothermic risks during acyl chloride formation.
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions.
- Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor sulfoxide integrity .
Advanced Question: How do structural modifications at the 6-chloro position affect metabolic stability?
Answer:
Replacing chlorine with electron-deficient groups (e.g., trifluoromethyl) reduces CYP450-mediated dechlorination. In vitro microsomal assays (human liver microsomes, NADPH cofactor) show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
